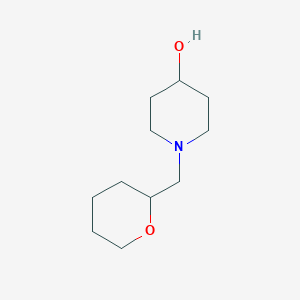
3-bromo-N-(2-hydroxypropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(2-hydroxypropyl)benzamide is a chemical compound that belongs to the class of benzamides. This compound has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(2-hydroxypropyl)benzamide involves the inhibition of HDACs and DNMTs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. DNMTs are enzymes that add methyl groups to DNA, leading to the repression of gene expression. Inhibition of these enzymes can lead to the activation of certain genes and the repression of others.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(2-hydroxypropyl)benzamide are not fully understood. However, it has been shown to induce cell death in certain cancer cell lines. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to increase the expression of certain genes involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-(2-hydroxypropyl)benzamide in lab experiments is its potential anticancer activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects on different cell types.
Orientations Futures
There are several future directions for the study of 3-bromo-N-(2-hydroxypropyl)benzamide. One direction is to further investigate its mechanism of action and its effects on different cell types. Another direction is to study its potential applications in the treatment of other diseases besides cancer. Additionally, it may be useful to develop derivatives of 3-bromo-N-(2-hydroxypropyl)benzamide with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(2-hydroxypropyl)benzamide involves the reaction of 3-bromoaniline with 2-hydroxypropylamine in the presence of a catalyst. The reaction takes place at a specific temperature and pressure and requires a specific reaction time. The product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
3-bromo-N-(2-hydroxypropyl)benzamide has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). These enzymes are involved in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns. This compound has also been studied for its potential anticancer activity.
Propriétés
IUPAC Name |
3-bromo-N-(2-hydroxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-7(13)6-12-10(14)8-3-2-4-9(11)5-8/h2-5,7,13H,6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYWHBFVZUUASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-hydroxypropyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7514495.png)
![N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7514502.png)
![(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7514513.png)


![N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7514543.png)
![2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514548.png)
![N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7514549.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B7514550.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylsulfonylpropanamide](/img/structure/B7514562.png)

![methyl 3-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7514577.png)